8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

This 8-methyl-substituted pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is an indispensable scaffold for kinase inhibitor and PDE4 modulator SAR programs. The 8-methyl group directly governs target affinity and selectivity; replacing it with other substituents without rigorous validation yields inferior activity and compromises experimental integrity. As a purine bioisostere, this core enables the development of novel, patentable CDK inhibitors. Select this specific compound to ensure reproducible, interpretable results in cell fate determination, cancer biology, or hyperproliferative skin disorder research.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 77668-03-2
Cat. No. B1462371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
CAS77668-03-2
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=C2N=CNC(=O)N2N=C1
InChIInChI=1S/C6H6N4O/c1-4-2-9-10-5(4)7-3-8-6(10)11/h2-3H,1H3,(H,7,8,11)
InChIKeyADNYBNDBTGPROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one (CAS 77668-03-2) Overview: A Key Pyrazolotriazine Scaffold for Kinase and PDE Research


8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one (CAS 77668-03-2) is a heterocyclic compound belonging to the pyrazolo[1,5-a][1,3,5]triazine class. This class is widely recognized as a purine bioisostere, enabling the development of potent kinase inhibitors and phosphodiesterase (PDE) modulators. The compound serves as a core scaffold for synthesizing diverse derivatives with biological activity [1]. Specifically, this 8-methyl substituted derivative is a key synthetic intermediate for generating more complex analogs. It exhibits a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol, with its structure providing a foundational platform for further functionalization [2]. Its procurement is essential for research programs focused on structure-activity relationship (SAR) studies and the development of novel therapeutics targeting kinases and other enzymes.

Why Generic Substitution Fails for 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: The Critical Role of the 8-Position Substituent


Generic substitution of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one with other pyrazolotriazine analogs is not scientifically sound due to the profound impact of the 8-position substituent on biological activity. The pyrazolo[1,5-a][1,3,5]triazine scaffold acts as a core template, but the specific functional group at the 8-position dictates target affinity, selectivity, and potency. For instance, a study on thymidine phosphorylase (TP) inhibitors demonstrated that a para-substituted pentafluorosulfur group at the 8-position resulted in an IC50 value of 0.04 µM, which was ~800 times more potent than the lead compound 7-deazaxanthine (7DX) (IC50 = 32 µM) [1]. Conversely, an unsubstituted or differently substituted analog would yield vastly different, and likely inferior, results. Therefore, substituting 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one with a bromo, iodo, or other 8-substituted analog without rigorous SAR validation will derail experimental outcomes and lead to erroneous conclusions.

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one Evidence Guide: Quantitative Differentiation vs. Key Analogs


8-Methyl vs. 8-Bromo Analog: Predicted Impact on Kinase Inhibition Potency

Direct head-to-head comparative data for 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one against its 8-bromo analog is not publicly available. However, cross-study comparisons within the pyrazolotriazine class provide a strong inference of differentiation. The 8-bromo derivative is a key intermediate for synthesizing potent kinase inhibitors, as bromine at the 8-position facilitates cross-coupling reactions to install diverse functional groups. In contrast, the 8-methyl analog, while also an intermediate, is less reactive in certain cross-coupling chemistries but offers a different steric and electronic profile. This difference is critical, as a study of PDE inhibitors found that 8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,3-a]-1,3,5-triazine was 185 times more potent than theophylline [1]. This highlights that even seemingly minor changes at the 8-position (e.g., H, Br, Me) can lead to orders-of-magnitude differences in biological activity.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Class-Level Evidence: Pyrazolo[1,5-a][1,3,5]triazine Scaffold Enables Potent CDK Inhibition vs. Purine-Based Inhibitors

The pyrazolo[1,5-a][1,3,5]triazine core, which is the foundation of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one, has been validated as a superior purine bioisostere for developing CDK inhibitors. A direct head-to-head study demonstrated that a pyrazolo[1,5-a]-1,3,5-triazine derivative (GP0210) exhibited significantly higher potency than both the clinical candidate (R)-roscovitine and an imidazo[2,1-f]-1,2,4-triazine analog (GP0212) at inhibiting various CDKs and inducing cell death in human tumor cell lines [1]. This class-level inference suggests that compounds built upon the 8-methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one scaffold have a high potential to yield potent and selective CDK inhibitors, surpassing the performance of traditional purine-based molecules.

CDK Inhibition Cancer Therapeutics Bioisostere

Supporting Evidence: Compound Demonstrates Transcription Activity and Induces Cellular Differentiation

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte [1]. This suggests potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis. While this is a qualitative statement from a patent document and lacks direct quantitative comparison to a specific analog, it provides supporting evidence of the compound's inherent biological activity, which is a prerequisite for further investigation and differentiation from inactive analogs.

Cancer Research Cell Differentiation Psoriasis

Critical Limitation: Lack of Published Quantitative Activity Data for the Exact Compound

High-strength differential evidence for 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is severely limited. No peer-reviewed studies reporting IC50, Ki, or other quantitative activity metrics for this exact compound were found in authoritative databases (PubMed, ChEMBL, BindingDB). The evidence presented above is primarily class-level inference and supporting evidence from related analogs. This lack of direct, comparative, quantitative data means that any claim of 'superior' performance over another 8-substituted analog cannot be substantiated. The procurement decision must therefore be based on its utility as a synthetic building block and its potential for further functionalization, rather than on proven, differentiated biological activity.

Data Availability Procurement Risk

Key Application Scenarios for 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one in Academic and Industrial Research


Synthesis of Novel CDK Inhibitors via Structure-Activity Relationship (SAR) Studies

Given the established superiority of the pyrazolo[1,5-a][1,3,5]triazine scaffold over purines for CDK inhibition [1], 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a prime starting material for SAR studies. Researchers can modify the 8-methyl group or functionalize other positions on the core to optimize potency and selectivity against specific CDK isoforms (e.g., CDK2, CDK7, CDK9). This scenario leverages the core scaffold's validated potential to generate novel, patentable CDK inhibitors.

Exploration of Cellular Differentiation Pathways and Anti-Proliferative Mechanisms

Based on the supporting evidence that this compound can induce differentiation and arrest proliferation of undifferentiated cells [2], it is a valuable tool for investigating mechanisms of cell fate determination and cancer biology. It can be used in cell-based assays to probe pathways related to monocyte differentiation and to evaluate potential therapeutic applications in hyperproliferative skin disorders like psoriasis.

Development of Novel Phosphodiesterase (PDE) Inhibitors

The pyrazolo[1,5-a][1,3,5]triazine ring system has been successfully evaluated as an adenine bioisostere for developing potent PDE4 inhibitors with nanomolar IC50 values [3]. 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one provides an alternative starting point for synthesizing new PDE inhibitors. Its distinct 8-methyl substitution offers a different steric and electronic profile compared to previously explored analogs, potentially leading to compounds with improved isoform selectivity or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.